molecular formula C7H7N3 B2566419 1H-indazol-4-amine CAS No. 41748-71-4

1H-indazol-4-amine

Cat. No. B2566419
CAS RN: 41748-71-4
M. Wt: 133.154
InChI Key: MDELYEBAXHZXLZ-UHFFFAOYSA-N
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Description

1H-indazol-4-amine is a nitrogen-containing heterocyclic compound . It is one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .


Synthesis Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Numerous methods have been developed to construct these heterocycles with better biological activities . For example, Wang et al. synthesized a series of 1H-indazol-3-amine derivatives .


Molecular Structure Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules . For example, niraparib 1 has been widely used as an anticancer drug .


Physical And Chemical Properties Analysis

1H-indazol-4-amine has a molecular weight of 133.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 0 . The Exact Mass and Monoisotopic Mass is 133.063997236 g/mol . The Topological Polar Surface Area is 54.7 Ų .

Scientific Research Applications

  • Medicinal Chemistry

    • 1H-indazol-4-amine derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • For example, a study synthesized a series of 1H-indazol-3-amine derivatives and evaluated their activity against Bcr-Abl wild type as well as T315I mutant .
  • Synthetic Chemistry

    • The synthesis of 1H-indazol-4-amine involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • A Cu (OAc)2-catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .
  • Antibacterial and Antifungal Activities

    • 4-Amino-1H-indazol-6-ol hydrochloride derivatives have shown applications in antibacterial, antifungal, and antitubercular activities.
  • Antitumor Activity

    • To investigate the anticancer activity of indazole derivatives, A549, K562, PC3, and Hep-G2 cells were treated with targets compounds respectively for 48 h in a range of concentrations (from 0.625 to 10 μM) and subjected to a proliferation assay using the MTT assay .
  • Anticancer Activity

    • Indazole is a promising structure present in various biological activity compounds; in particular, many 6-aminoindazole-containing compounds demonstrated anticancer activity .
    • In a previous research, some of the 6-aminoindazole derivatives with excellent cytotoxicity in the human colorectal cancer cell line (HCT116) were discovered .
  • Pharmacologically Important Scaffolds

    • Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .
    • Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
    • Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .
  • Treatment of Chronic Inflammatory Diseases

    • 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (165) has been identified and characterized as a potent and highly selective inhibitor of RIP2 kinase (IC50 = 5 nM) for the treatment of chronic inflammatory diseases .
  • Antiproliferative Activities

    • Several new N-phenyl-1H-indazole-1-carboxamides were prepared and evaluated for their in vitro antiproliferative activities against the tumor cell lines panel derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Anti-HIV Activities

    • Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities .
  • Antidiabetic Activities

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
  • Anti-Allergic Activities

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
  • Antipyretic Activities

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety And Hazards

For safety measures, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so . Do not let the chemical enter drains .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry . They have attracted considerable attention from chemists . In light of indazole scaffolds exhibiting a broad spectrum of pharmacological activities, numerous methods have been developed to construct of these heterocycles with better biological activities .

properties

IUPAC Name

1H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDELYEBAXHZXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902773
Record name NoName_3327
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-indazol-4-amine

Synthesis routes and methods I

Procedure details

A mixture of 4-nitro-1H-indazole (760 mg, 4.68 mmol), palladium on charcoal (10%, cat.) and ethanol (30 mL) was stirred under a balloon of hydrogen for 4 hours. The reaction mixture was then filtered through celite, and the solvent removed in vacuo to yield 1H-indazol-4-ylamine (68) (631 mg, 100%).
Quantity
760 mg
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0 (± 1) mol
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30 mL
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Synthesis routes and methods II

Procedure details

A mixture of 4-nitro-1H-indazole (200 g, 1.22 moles) and 10% palladium on carbon (20.0 g,) in EtOH (3000 ml) was hydrogenated at ambient temperature (reaction was exothermic and temperature increased to 50° C.). After completion of reaction, the catalyst was removed by filtration. The solvent was evaporated under vacuum at below 80° C. and cooled to room temperature and n-hexane (1000 ml) was added to the residue and stirred for 30 min. Isolated solid was filtered and washed with n-hexane (200 ml). Product was dried under vacuum at 70-80° C. for 10-12 h to give 4-amino-1H-indazole as a brown solid (114 g, 70%), m. p.: 136-143° C. 1H NMR (200 MHz, CDCl3) δ 12 (br, 1H), 8.0 (s, 1H), 7.1-7.0 (dd, 2H), 6.5 (d, 1H), 3.9 (m, 2H). ESMS m/z 134 (M+1). Purity: 90-95% (HPLC)
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200 g
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20 g
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3000 mL
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Synthesis routes and methods III

Procedure details

4-Nitro-1H-indazole (1.63 g, 10 mmol) in ethanol (100 mL) was treated with BiCl3 (3.46 g, 11 mmol) followed by a portionwise addition of NaBH4. The reaction mixture was stirred at ambient temperature for 20 minutes and filtered through Celite. The filtrate was evaporated under reduced pressure and the residue was partitioned between ethyl acetate/dilute NaHCO3 solution. The organic layer was dried over MgSO4, filtered, and the filtrate concentrated under reduced pressure to provide the title compound as a tan solid (1.0 g). 1H NMR (300 MHz, DMSO-d6) δ 5.64 (s, 2H), 6.1 (d, 1H), 6.6 (d, 1H), 6.98 (t, 1H), 8.03 (s, 1H), 12.6 (s, 1H).
Quantity
1.63 g
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reactant
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BiCl3
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3.46 g
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100 mL
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Citations

For This Compound
65
Citations
P Bamborough, RM Angell, I Bhamra, D Brown… - Bioorganic & medicinal …, 2007 - Elsevier
… One of the highest priority isosteric replacements based on modelling predictions was 5-methyl-1H-indazol-4-amine. Pyrimidines containing this group at the pyrimidinyl 4-position …
Number of citations: 96 www.sciencedirect.com
C Huo, Z Luo, X Ning, X Kang, Q Yan, Y Guo… - European Journal of …, 2022 - Elsevier
… The target compounds HT-11∼HT-38 were synthesized via the reductive amination from 6-(trifluoromethyl)-1H-indazol-4-amine or 6-bromo-1H-indazol-4-amine with aldehyde …
Number of citations: 1 www.sciencedirect.com
M Awale, CG Mohan - Journal of molecular modeling, 2008 - Springer
… The structure-activity relationship of N-4-Pyrimidinyl-1H-indazol-4-amine with several … of the N-4-Pyrimidinyl-1H-indazol-4-amine series of molecules and their Lck inhibitor activity, three …
Number of citations: 6 link.springer.com
S Qian, T He, W Wang, Y He, M Zhang, L Yang… - Bioorganic & Medicinal …, 2016 - Elsevier
… 6-bromo-1H-indazol-4-amine 10b was reacted with ethyl bromoacetate in the presence of potassium iodide and potassium carbonate to produce ethyl 2-((6-bromo-1H-indazol-4-yl)…
Number of citations: 50 www.sciencedirect.com
A Miloudi, D El Abed, G Boyer - Arabian journal of chemistry, 2017 - Elsevier
The triphenylbismuth diacetate reacted selectively with different aminoindazole derivatives in presence of copper diacetate to engender a new series of mono phenyl aminoindazole …
Number of citations: 3 www.sciencedirect.com
A Miloudi, D El Abed, G Boyer - 2014 - researchgate.net
The triphenylbismuth diacetate reacted selectively with different aminoindazole derivatives in presence of copper diacetate to engender a new series of mono phenyl aminoindazole …
Number of citations: 4 www.researchgate.net
S Arai, R Meagher, M Swearingen, H Myint - J Mol Model, 2008 - journals.lww.com
… Molecular docking guided 3D-QSAR CoMFA analysis of N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of leukocyte-specific protein tyrosine kinase. J Mol Model 2008; 14: 937–947. …
Number of citations: 0 journals.lww.com
L Yang, Y Chen, J He, EM Njoya, J Chen, S Liu… - Bioorganic & Medicinal …, 2019 - Elsevier
… The compound 10 was obtained from 6-bromo-N-(2-nitrobenzyl)-1H-indazol-4-amine (10a) by the general procedure 2, 71% for two steps, 97.9% HPLC purity. mp: 165–166 C; 1 H …
Number of citations: 41 www.sciencedirect.com
S Diab, P Li, SKC Basnet, J Lu, M Yu… - Future Medicinal …, 2016 - Future Science
… Given that 16a was the most potent Mnk inhibitor, this study suggests that 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indazol-4-amine could serve as a valuable chemical scaffold for …
Number of citations: 21 www.future-science.com
S Saha, D Pal, SB Nimse - Current Topics in Medicinal …, 2022 - ingentaconnect.com
Background: In this fast-growing lifestyle, humans are in the race against time to cope up with busy schedule. Less exercise, consumption of high calorie-low fiber food and stress take …
Number of citations: 4 www.ingentaconnect.com

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